molecular formula C34H54Cl2N10O14 B7823046 Chlorhexidine Di Gluconate

Chlorhexidine Di Gluconate

Cat. No. B7823046
M. Wt: 897.8 g/mol
InChI Key: YZIYKJHYYHPJIB-UUPCJSQJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

See also: Chlorhexidine Gluconate (preferred).

Scientific Research Applications

Cytotoxicity in Orthopedic Procedures

  • Study : Liu et al. (2018) investigated the cytotoxic effect of CHG on human fibroblasts, myoblasts, and osteoblasts in vitro. They found that CHG concentrations ≥ 0.02% significantly reduced cell survival and halted cell migration, raising concerns about its safety in orthopedic procedures (Liu et al., 2018).

Unintended Microbial Consequences in Healthcare

  • Study : Babiker et al. (2020) reviewed concerns about the routine use of CHG bathing in healthcare, particularly its potential for unintended microbial consequences. They call for further research to address these concerns (Babiker et al., 2020).

Resistance in Staphylococcus Epidermidis

  • Study : Addetia et al. (2019) found a novel allele, qacA4, in Staphylococcus epidermidis that results in reduced susceptibility to CHG. This discovery highlights the need for further research into qacA4's role in clinical staphylococci (Addetia et al., 2019).

Dental Applications

  • Study : Lapinska et al. (2018) examined the effects of different CHG application protocols on dentine surface morphology. Their findings have implications for adhesive bond strength in dentistry (Lapinska et al., 2018).

Resistance and Antimicrobial Efficacy

  • Study : Dormstetter et al. (2019) investigated the antimicrobial activity and potential for resistance development of a new CHG skin prep. They found no interference in antimicrobial efficacy due to the formulation, even in the presence of organic soil load (Dormstetter et al., 2019).

Reduced Susceptibility in Gram-Negative Bacteria

  • Study : Leshem et al. (2021) studied the reduced susceptibility to CHG among Gram-negative bacteria, highlighting the need for continuous monitoring of CHG effectiveness (Leshem et al., 2021).

Skin Permeation and Controlled Delivery

  • Study : Kakadia and Conway (2022) prepared CHG nanoemulsions to improve skin permeability and provide controlled delivery, showing potential for enhanced topical antimicrobial treatment (Kakadia & Conway, 2022).

Effect on Composite Resin Properties

  • Study : Commar et al. (2021) evaluated the impact of CHG on the physical and mechanical properties of bisacrylate composite resin, finding that alcohol application optimized these properties (Commar et al., 2021).

properties

IUPAC Name

2-[6-[[amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30Cl2N10.2C6H12O7/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;2*7-1-2(8)3(9)4(10)5(11)6(12)13/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);2*2-5,7-11H,1H2,(H,12,13)/t;2*2-,3-,4+,5-/m.11/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZIYKJHYYHPJIB-UUPCJSQJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H54Cl2N10O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

897.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlorhexidine Di Gluconate
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Chlorhexidine Di Gluconate
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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.